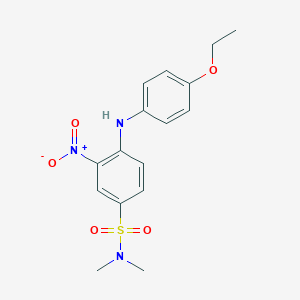
disperse yellow 86
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
disperse yellow 86 is an organic compound with the molecular formula C14H16N2O3S. This compound is characterized by the presence of a benzenesulfonamide core, substituted with an ethoxyphenyl group, a dimethylamino group, and a nitro group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disperse yellow 86 typically involves the following steps:
Ethoxylation: The ethoxy group is introduced by reacting the nitrobenzenesulfonamide with ethyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
科学研究应用
disperse yellow 86 has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of disperse yellow 86 involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl): Similar structure but with a methoxy group instead of an ethoxy group.
Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl): Similar structure but without the nitro group.
Uniqueness
The presence of the nitro group in disperse yellow 86 imparts unique chemical and biological properties, distinguishing it from other similar compounds. The nitro group can undergo various chemical transformations, making the compound versatile for different applications.
属性
CAS 编号 |
12223-97-1 |
|---|---|
分子式 |
C16H19N3O5S |
分子量 |
365.4 g/mol |
IUPAC 名称 |
4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-13-7-5-12(6-8-13)17-15-10-9-14(11-16(15)19(20)21)25(22,23)18(2)3/h5-11,17H,4H2,1-3H3 |
InChI 键 |
SIFKXZAVMBSRMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] |
Key on ui other cas no. |
67338-59-4 12223-97-1 |
物理描述 |
DryPowde |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
C.I. Disperse Yellow 86 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













